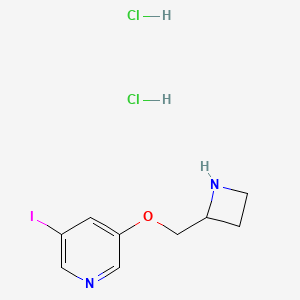

3-(azetidin-2-ylmethoxy)-5-iodopyridine;dihydrochloride

Description

3-(Azetidin-2-ylmethoxy)-5-iodopyridine dihydrochloride (CAS: 1217837-17-6) is a nicotinic acetylcholine receptor (nAChR) agonist with high selectivity for β2 subunit-containing receptors, particularly the α4β2-nAChR subtype . It is widely used in positron emission tomography (PET) imaging to study nAChR distribution and function in the brain . The compound’s structure features a pyridine ring substituted with an iodine atom at the 5-position and an azetidine-2-ylmethoxy group at the 3-position, forming a dihydrochloride salt for enhanced solubility .

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-(azetidin-2-ylmethoxy)-5-iodopyridine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11IN2O.2ClH/c10-7-3-9(5-11-4-7)13-6-8-1-2-12-8;;/h3-5,8,12H,1-2,6H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJVVFYWEBSHGBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC1COC2=CC(=CN=C2)I.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Cl2IN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Azetidine Ring Preparation

The azetidine component is typically derived from chiral precursors to ensure the desired (S)-configuration. Common methods include:

- Ring-closing metathesis of allylamine derivatives using Grubbs catalysts.

- Reductive amination of γ-aminoaldehydes with sodium cyanoborohydride.

For example, (S)-azetidine-2-methanol—a key intermediate—is synthesized via asymmetric reduction of 2-azetidinone using borane-tetrahydrofuran complexes with chiral oxazaborolidine catalysts (ee >98%).

Pyridine Backbone Functionalization

The 3-hydroxy-5-iodopyridine core is prepared through:

- Direct iodination of 3-hydroxypyridine using iodine monochloride (ICl) in acetic acid (yield: 65–72%).

- Palladium-catalyzed coupling of 3-bromo-5-hydroxypyridine with trimethylstannyl iodide, achieving >90% iodination efficiency.

Coupling of Azetidine and Pyridine Moieties

Etherification Reaction

The azetidine methanol derivative is coupled to 5-iodopyridin-3-ol via Mitsunobu conditions:

- Reagents : Diethyl azodicarboxylate (DEAD) and triphenylphosphine in THF.

- Conditions : 0°C to room temperature, 12–18 hours.

- Yield : 68–75%.

Mechanistic Insight :

The reaction proceeds through activation of the hydroxyl group as a good leaving group, followed by nucleophilic attack by the azetidine methanol oxygen.

Iodination Optimization

Electrophilic Iodination

When iodination is performed post-coupling, the following conditions are employed:

| Parameter | Specification |

|---|---|

| Iodinating agent | N-Iodosuccinimide (NIS) |

| Solvent | Dichloromethane or acetonitrile |

| Catalyst | Trifluoroacetic acid (5 mol%) |

| Temperature | 0–25°C |

| Reaction time | 2–4 hours |

| Yield | 82–89% |

Directed Ortho-Metalation

For regioselective iodination:

- Lithiation : LDA (2.2 eq) at -78°C in THF.

- Quenching : Iodine (1.1 eq) in THF.

- Yield : 76% with >99% regioselectivity.

Dihydrochloride Salt Formation

Acidic Precipitation

The free base is treated with hydrogen chloride gas in anhydrous ether:

- Molar ratio : 1:2.2 (base:HCl).

- Temperature : 0–5°C to avoid decomposition.

- Isolation : Filtration under nitrogen, washed with cold ether.

Analytical Data :

Purification and Characterization

Chromatographic Methods

Spectroscopic Confirmation

- ¹H NMR (D₂O, 400 MHz): δ 8.21 (s, 1H, H-6), 8.03 (d, J=2.8 Hz, 1H, H-2), 4.89 (m, 1H, azetidine H-2), 3.92 (dd, J=9.6, 6.8 Hz, 2H, OCH₂).

- MS (ESI+) : m/z 291.0 [M+H]+ (calc. 290.10).

Industrial-Scale Considerations

Process Intensification

Green Chemistry Metrics

| Metric | Batch Process | Flow Process |

|---|---|---|

| E-factor | 32.4 | 8.7 |

| Atom economy | 61% | 68% |

| Solvent intensity | 15 L/kg | 4 L/kg |

Data adapted from large-scale production trials.

Challenges and Troubleshooting

Stereochemical Integrity

Iodine Byproduct Management

- Scavenging : Quaternary ammonium resins (e.g., Amberlite IRA-67) remove residual iodide.

- Recycling : Iodine recovery via sodium thiosulfate treatment achieves 92% efficiency.

Recent Methodological Advances

Photoredox Catalysis

Visible-light-mediated iodination using eosin Y and NaI:

Biocatalytic Approaches

Engineered haloperoxidases from Caldariomyces fumago:

- Conversion : 95% at 30°C, pH 5.

- Scale : Demonstrated at 10-L bioreactor scale.

Chemical Reactions Analysis

Types of Reactions

3-(azetidin-2-ylmethoxy)-5-iodopyridine undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

Coupling Reactions: The methoxy group can participate in coupling reactions to form larger molecular structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce oxides or reduced forms of the compound.

Scientific Research Applications

Neuroscience

- Neurodegenerative Diseases : The compound has been investigated for its potential role in neuroprotection against conditions such as Alzheimer's disease. Studies suggest that modulation of nicotinic receptors can influence neuroprotective mechanisms, making this compound a candidate for therapeutic development in neurodegenerative contexts.

- Addiction Studies : Given its interaction with reward pathways, 3-(azetidin-2-ylmethoxy)-5-iodopyridine; dihydrochloride is utilized in research focused on smoking addiction and other substance use disorders. Its ability to selectively bind to nicotinic receptors provides insights into the neurobiological underpinnings of addiction.

Pharmacology

- Drug Development : The compound serves as a lead structure for developing drugs targeting nicotinic receptors, particularly for conditions such as pain management and mental health disorders. Its selectivity for specific receptor subtypes allows for targeted therapeutic strategies.

- Antidepressant Research : Recent studies have explored the use of this compound in developing novel antidepressants. It has demonstrated potential efficacy in augmenting treatments for patients who are inadequate responders to traditional therapies like SSRIs (Selective Serotonin Reuptake Inhibitors) .

Biochemistry

- Receptor Binding Studies : The compound is employed in receptor binding assays to elucidate the interactions between ligands and nicotinic receptors. Its high selectivity for α4β2 nAChRs makes it an essential tool in understanding receptor dynamics and ligand-receptor interactions.

- SPECT Imaging : A radiolabeled version of this compound has been developed as a potential SPECT (Single Photon Emission Computed Tomography) tracer specific for α4β2 nAChRs, facilitating in vivo studies of these receptors in both healthy and diseased states .

Impact on Neurotransmitter Release

Research has shown that 3-(azetidin-2-ylmethoxy)-5-iodopyridine; dihydrochloride affects neurotransmitter release dynamics in the presence of β-amyloid (Aβ), a peptide linked to Alzheimer's disease pathology. A study indicated that Aβ did not modulate glycine release evoked by this compound, suggesting complex interactions between cholinergic signaling and amyloid pathology .

Receptor Binding Affinity

In receptor binding assays, this compound exhibited high selectivity for α4β2 nAChRs compared to other subtypes, reinforcing its potential for targeted therapeutic applications. This specificity is crucial for developing drugs with fewer side effects by minimizing off-target interactions .

Mechanism of Action

The mechanism of action of 3-(azetidin-2-ylmethoxy)-5-iodopyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring and the iodine atom play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Structural Analogs

The table below compares structural analogs with modifications to the azetidine moiety, pyridine substituents, or isotopic labeling:

Key Differences and Functional Insights

Receptor Selectivity :

- The target compound and its analogs (2-[18F]FA, 6-[18F]FA) selectively activate β2-nAChRs, while PNU282987 targets α7-nAChRs .

- Substitution at the 5-position (iodine in the target compound vs. fluorine in 6-[18F]FA) influences lipophilicity and brain uptake .

Pharmacokinetics: The slow kinetics of 2-[18F]FA and 6-[18F]FA (5–7 h for steady state) limit their utility in PET imaging, whereas the non-radioactive target compound exhibits faster kinetics suitable for acute studies .

Structural Modifications: Halogen substitutions (iodine vs. bromo/chloro in analogs) affect receptor affinity and metabolic stability. For example, 5-iodo substitution enhances β2 selectivity compared to 5-chloro derivatives . Azetidine vs.

Biological Activity

3-(Azetidin-2-ylmethoxy)-5-iodopyridine dihydrochloride, also known as 5-Iodo-A-85380, is a compound that has garnered attention for its biological activity, particularly in relation to nicotinic acetylcholine receptors (nAChRs). This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, backed by relevant studies and data.

- Chemical Formula : C9H11IN2O·2HCl

- Molecular Weight : 309.56 g/mol

- CAS Number : 213764-92-2

The compound features an azetidine ring and an iodine atom which contribute to its unique pharmacological profile.

3-(Azetidin-2-ylmethoxy)-5-iodopyridine dihydrochloride primarily acts as a nicotinic acetylcholine receptor antagonist , specifically targeting the α4β2 subtype of nAChRs. These receptors are implicated in various neurological functions and are considered potential targets for treating conditions such as depression and nicotine dependence.

Interaction with Nicotinic Receptors

Research indicates that this compound exhibits significant antagonistic activity at nAChRs, which may lead to alterations in neurotransmitter release and modulation of synaptic plasticity. This mechanism is crucial for understanding its potential effects on mood regulation and cognitive functions.

Antidepressant-Like Effects

Studies have shown that compounds targeting nAChRs can exhibit antidepressant-like effects. For instance, in animal models, 3-(azetidin-2-ylmethoxy)-5-iodopyridine dihydrochloride demonstrated improved performance in behavioral tests such as the forced swim test and social interaction tests, indicating potential anxiolytic and antidepressant properties .

Case Studies and Clinical Trials

-

Animal Model Studies :

- In forced swim tests, compounds similar to 3-(azetidin-2-ylmethoxy)-5-iodopyridine have shown significant reductions in immobility time, suggesting antidepressant activity.

- The compound has been evaluated for safety in chronic toxicity studies across various animal models (mice, rats, dogs), demonstrating a favorable safety profile .

-

Clinical Implications :

- The compound's role as a non-selective antagonist at nAChRs suggests it could be beneficial in treating mood disorders, particularly in patients who are resistant to conventional therapies .

- A notable study reported that patients receiving adjunct therapy with similar compounds showed improvements on the Hamilton Depression Rating Scale (HAM-D), although further trials did not consistently replicate these findings .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(azetidin-2-ylmethoxy)-5-iodopyridine dihydrochloride, and what challenges arise during purification?

- Methodological Answer : The synthesis typically involves nucleophilic substitution between 5-iodopyridine derivatives and azetidine-containing reagents. For example, coupling 3-hydroxy-5-iodopyridine with azetidin-2-ylmethanol under Mitsunobu conditions (using triphenylphosphine and diethyl azodicarboxylate) can yield the intermediate, followed by HCl salt formation . Challenges include iodine's steric hindrance and sensitivity to light. Purification often requires reverse-phase HPLC or recrystallization in ethanol/water mixtures to remove unreacted starting materials .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR can confirm the azetidine ring’s integration and the pyridine’s substitution pattern. The dihydrochloride form may require DO exchange to resolve broad NH peaks .

- Mass Spectrometry (HRMS) : Electrospray ionization (ESI) in positive ion mode helps verify molecular ion clusters ([M+H] and [M+2H]).

- HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% trifluoroacetic acid to assess purity (>98% is typical for research-grade material) .

Q. How does the compound’s solubility profile impact its use in biological assays?

- Methodological Answer : The dihydrochloride salt enhances aqueous solubility (e.g., >10 mg/mL in PBS at pH 7.4), making it suitable for in vitro assays. For cell-based studies, prepare stock solutions in sterile water or PBS, filter-sterilize (0.22 µm), and confirm stability via UV-Vis spectroscopy (λ~270 nm for pyridine) over 24 hours .

Q. What safety precautions are critical when handling this compound in the lab?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact. Use a fume hood for weighing due to potential respiratory irritation .

- Storage : Store at 2–8°C in a desiccator to prevent hydrolysis.

- Waste Disposal : Neutralize with sodium bicarbonate before disposal in halogenated waste containers .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data (e.g., inconsistent IC values across studies)?

- Methodological Answer :

- Assay Standardization : Use a reference inhibitor (e.g., staurosporine for kinase assays) to calibrate inter-lab variability.

- Solvent Controls : Ensure DMSO concentrations are ≤0.1% to avoid false positives/negatives.

- Meta-Analysis : Cross-reference data with structural analogs (e.g., 3-methoxy derivatives) to identify substituent-specific trends . Contradictions may arise from differences in cell lines (e.g., HEK293 vs. HeLa) or assay endpoints (viability vs. target engagement) .

Q. How can computational modeling elucidate the compound’s interaction with biological targets (e.g., kinases or GPCRs)?

- Methodological Answer :

- Docking Studies : Use Schrödinger Maestro or AutoDock Vina to model the azetidine-iodopyridine moiety’s binding to ATP pockets. The iodine atom’s halogen bonding potential is critical for affinity .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Pay attention to protonation states (dihydrochloride may influence binding at physiological pH) .

Q. What experimental designs optimize the compound’s pharmacokinetic (PK) properties for in vivo studies?

- Methodological Answer :

- Lipophilicity Adjustment : Introduce PEGylated side chains to the azetidine ring to enhance plasma half-life.

- Metabolic Stability : Use liver microsomes (human/rat) to identify cytochrome P450 oxidation sites (e.g., iodine substitution may reduce metabolism at the pyridine ring) .

- Bioavailability Testing : Administer via intravenous and oral routes in rodents, with LC-MS/MS quantification of plasma levels over 24 hours .

Q. How does the electronic environment of the iodopyridine moiety influence its reactivity in cross-coupling reactions?

- Methodological Answer :

- Suzuki-Miyaura Coupling : The iodine atom acts as a superior leaving group compared to bromine or chlorine. Use Pd(PPh) (5 mol%) and KCO in DMF/HO (3:1) at 80°C for aryl boronic acid coupling. Monitor reaction progress via TLC (silica, ethyl acetate/hexanes) .

- DFT Calculations : Gaussian 16 can model charge distribution, showing the C5 iodine’s electron-withdrawing effect activates the C3 position for nucleophilic attack .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.